Zaldaride

Description

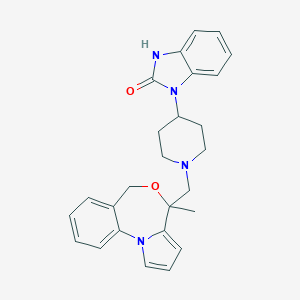

Structure

3D Structure

Propriétés

Numéro CAS |

109826-26-8 |

|---|---|

Formule moléculaire |

C26H28N4O2 |

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |

Clé InChI |

HTGCJAAPDHZCHL-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |

Autres numéros CAS |

109826-26-8 |

Numéros CAS associés |

109826-27-9 (maleate) |

Synonymes |

1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |

Origine du produit |

United States |

Foundational & Exploratory

Zaldaride mechanism of action in secretory diarrhea

An In-depth Technical Guide on the Core Mechanism of Action of Zaldaride in Secretory Diarrhea

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secretory diarrhea is a major global health concern characterized by excessive intestinal fluid and electrolyte secretion, often driven by elevated intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺). This compound (formerly KW-5617 or CGS-9343B) is a potent, orally active anti-diarrheal agent that operates through a distinct antisecretory mechanism. This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the calmodulin signaling pathway to mitigate intestinal secretion. It includes summaries of quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Calmodulin Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein.[1][2][3] In the context of intestinal physiology, calmodulin acts as a critical transducer for calcium-mediated signaling pathways that regulate ion transport.

Secretagogues such as prostaglandin E₂ (PGE₂) and certain bacterial enterotoxins trigger an increase in intracellular Ca²⁺ concentrations within intestinal epithelial cells (enterocytes). This elevated Ca²⁺ binds to and activates calmodulin. The resulting Ca²⁺/calmodulin complex then activates downstream effector enzymes, most notably specific isoforms of adenylyl cyclase (AC).[4][5][6] This activation leads to the conversion of ATP to cAMP, elevating intracellular cAMP levels. High concentrations of cAMP are a principal driver of Cl⁻ secretion into the intestinal lumen, which in turn causes a massive osmotic efflux of water, resulting in diarrhea.[7][8]

This compound exerts its therapeutic effect by binding to calmodulin, preventing its activation by calcium. This inhibition blocks the subsequent activation of Ca²⁺/calmodulin-sensitive adenylyl cyclase, thereby attenuating the rise in intracellular cAMP induced by secretagogues.[6][9] Consequently, the downstream signaling cascade leading to chloride and water secretion is suppressed. Studies have confirmed that this compound effectively inhibits secretion induced by agents like PGE₂ but does not affect secretion stimulated by forskolin or cAMP analogs, which bypass the calmodulin-adenylyl cyclase step, confirming its specific site of action.[6][10]

Signaling Pathway of this compound Action

Caption: this compound inhibits Calmodulin, preventing activation of adenylyl cyclase.

Quantitative Data Summary

The efficacy of this compound has been quantified in a range of in vitro and in vivo studies. The data below are compiled from key publications.

Table 1: In Vitro Potency of this compound

| Parameter | System | Value | Reference |

| IC₅₀ (Calmodulin Inhibition) | CaM-stimulated cAMP phosphodiesterase activity | 3.3 nM | [1] |

| IC₅₀ (Ion Transport Inhibition) | Acetylcholine-induced ion transport in rat colonic mucosa | ~3-4 µM | [11] |

| Inhibition of Isc | Attenuation of dmPGE₂-induced short-circuit current (Isc) in rat colonic mucosa | Significant at ≥10 µM | [9] |

| Inhibition of Isc | Attenuation of E. coli STa-induced Isc in rat colonic mucosa | Significant at ≥10 µM | [9] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | This compound Dose (p.o.) | Effect | Reference |

| Castor Oil-Induced Diarrhea | Rat | ≥ 3 mg/kg | Significant delay in diarrhea onset | [12] |

| 16,16-dmPGE₂-Induced Diarrhea | Rat | ≥ 3 mg/kg | Amelioration of diarrhea | [12] |

| 16,16-dmPGE₂-Induced Diarrhea | Rat (Male) | ED₅₀ = 10.3 mg/kg | Amelioration of diarrhea | [13] |

| 16,16-dmPGE₂-Induced Diarrhea | Rat (Female) | ED₅₀ = 0.7 mg/kg | Amelioration of diarrhea | - |

| Gastrointestinal Propulsion | Rat | 30-100 mg/kg | Reduced propulsion (high doses only) | [12] |

Table 3: Clinical Efficacy of this compound in Traveler's Diarrhea

| Parameter | Patient Population | This compound Dose (p.o.) | Result vs. Placebo | Reference |

| Duration of Diarrhea | Students in Mexico | 20 mg, 4x/day | 53% reduction (P < 0.01) | [14] |

| Number of Unformed Stools (0-48h) | Students in Mexico | 20 mg, 4x/day | 36% reduction (P < 0.05) | [14] |

| Number of Unformed Stools (0-48h) | Travelers in Mexico | 20 mg, 4x/day | 30% reduction | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism and efficacy of this compound.

Ussing Chamber Assay for Intestinal Ion Transport

This ex vivo technique is the gold standard for measuring active ion transport across an epithelial tissue sheet, providing direct evidence of a compound's antisecretory or proabsorptive effects.

Objective: To measure the effect of this compound on net ion transport across isolated intestinal mucosa by monitoring the short-circuit current (Isc).

Methodology:

-

Animal Euthanasia and Tissue Harvest: A male Sprague-Dawley rat (200-250g) is euthanized via CO₂ asphyxiation followed by cervical dislocation. A segment of the distal colon is rapidly excised and placed in ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) solution.

-

Tissue Preparation: The colon segment is opened along the mesenteric border, rinsed of luminal contents, and the outer serosal and muscularis layers are carefully stripped away using fine forceps under a dissecting microscope. This leaves a flat sheet of mucosa/submucosa.

-

Mounting: The mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. The exposed tissue area is typically 0.1 to 1.0 cm².

-

Bathing Solutions: Both chamber halves are filled with 37°C KRB solution, continuously gassed with 95% O₂ / 5% CO₂. The serosal solution contains 10 mM glucose as an energy substrate, while the mucosal side contains 10 mM mannitol to maintain osmotic balance.

-

Electrophysiological Measurements: The tissue is connected to a voltage-clamp apparatus via Ag/AgCl electrodes and agar bridges. The transepithelial potential difference is clamped at 0 mV, and the current required to do so, the short-circuit current (Isc), is continuously recorded. Isc represents the net sum of active ion transport across the epithelium.

-

Experimental Procedure:

-

The tissue is allowed to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.

-

This compound or vehicle is added to the serosal bath and incubated for a predetermined period (e.g., 20-30 minutes).

-

A secretagogue (e.g., 1 µM Prostaglandin E₂) is added to the serosal bath to induce an increase in Isc (representing Cl⁻ secretion).

-

The peak change in Isc (ΔIsc) is recorded and compared between this compound-treated and vehicle-treated tissues to determine the inhibitory effect.

-

Caption: Workflow for Ussing chamber intestinal ion transport assay.

Castor Oil-Induced Diarrhea Model

This is a widely used in vivo model that assesses both antisecretory and antimotility effects, as the active metabolite of castor oil, ricinoleic acid, induces both intestinal secretion and hypermotility.[15]

Objective: To evaluate the ability of this compound to prevent or delay the onset of diarrhea induced by castor oil in rats.

Methodology:

-

Animals and Acclimatization: Male Wistar rats (180-220g) are used. They are housed in standard conditions and acclimatized for at least one week.

-

Fasting: Animals are fasted for 18 hours prior to the experiment but are allowed free access to water.

-

Grouping and Dosing: Rats are divided into groups (n=6 per group): a negative control (vehicle), a positive control (e.g., Loperamide 2 mg/kg), and test groups (e.g., this compound 3, 10, 30 mg/kg). The vehicle or test compounds are administered orally (p.o.) by gavage.

-

Induction of Diarrhea: One hour after drug administration, each rat is given 1.0 mL of castor oil orally.

-

Observation: Each animal is placed in an individual cage with a pre-weighed, absorbent paper-lined floor. The animals are observed for 4-6 hours.

-

Parameters Measured:

-

Onset of Diarrhea: Time elapsed between castor oil administration and the first diarrheic stool.

-

Number of Stools: Total number of both formed and unformed stools.

-

Weight of Stools: The absorbent paper is re-weighed at the end of the observation period to determine the total weight of fecal output.

-

Percentage Inhibition: Calculated as [(Control Mean - Treated Mean) / Control Mean] * 100.

-

Caption: Workflow for the castor oil-induced diarrhea model in rats.

Gastrointestinal Transit (Charcoal Meal) Assay

This assay specifically measures the effect of a compound on intestinal motility, or transit time. It is used to distinguish antisecretory effects from antimotility effects, a key characteristic for modern anti-diarrheal drugs.[12]

Objective: To determine if this compound inhibits gastrointestinal motility in rats.

Methodology:

-

Animals and Fasting: Male Wistar rats are fasted for 18-24 hours with free access to water to ensure the gastrointestinal tract is empty.

-

Dosing: Animals are grouped and dosed orally with vehicle, a positive control (e.g., Morphine or Atropine), or this compound.

-

Charcoal Meal Administration: 60 minutes after drug administration, each rat receives 1.0 mL of a charcoal meal marker (e.g., a 5% suspension of activated charcoal in 10% gum arabic) via oral gavage.[16]

-

Transit Time: After a set period (typically 20-30 minutes) following the charcoal meal, the animals are euthanized by CO₂ inhalation.

-

Measurement: The abdomen is immediately opened, and the small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.

-

Analysis: The total length of the small intestine is measured. The distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal is also measured.

-

Calculation: The percentage of intestinal transit is calculated for each animal as: (Distance traveled by charcoal / Total length of small intestine) * 100.[17] A significant decrease in this percentage indicates an antimotility effect.

Conclusion

This compound represents a targeted therapeutic approach to secretory diarrhea. Its core mechanism, the inhibition of calmodulin, directly interferes with a key Ca²⁺-dependent signaling pathway that stimulates intestinal fluid secretion. By preventing the activation of calmodulin-sensitive adenylyl cyclase, this compound effectively reduces the production of intracellular cAMP, a primary driver of chloride and water efflux. Preclinical and clinical data robustly support this antisecretory mechanism, demonstrating efficacy in various diarrhea models with minimal impact on normal gastrointestinal motility at therapeutic doses. This profile makes this compound and the calmodulin pathway attractive targets for the development of novel antisecretory drugs.

References

- 1. Regulation by calcium and calmodulin of adenylate cyclase from rabbit intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of intestinal charcoal transit ratio [bio-protocol.org]

- 3. Novel calmodulin antagonist CGS 9343B inhibits secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-calmodulin-dependent activation of adenylate cyclase in prostaglandin-induced electrically-monitored intestinal secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathophysiology, Evaluation, and Management of Chronic Watery Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal secretory mechanisms and diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the antidiarrheal effects of this compound maleate and its optical isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of KW-5617 (this compound maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. researchgate.net [researchgate.net]

Zaldaride: A Technical Guide on its Role as a Calmodulin Inhibitor in Intestinal Epithelium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride is a potent and selective inhibitor of calmodulin, a key intracellular calcium sensor protein. Its mechanism of action in the intestinal epithelium primarily involves the modulation of ion transport processes, leading to an anti-secretory effect. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism as a calmodulin inhibitor, its impact on intestinal epithelial physiology, and the experimental methodologies used to characterize its activity. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals in the field of gastroenterology and pharmacology.

Introduction

Intestinal fluid and electrolyte secretion are tightly regulated processes crucial for maintaining gut homeostasis. Dysregulation of these processes can lead to diarrheal diseases, a significant cause of morbidity and mortality worldwide. A central player in the intracellular signaling cascades that govern intestinal ion transport is the calcium-calmodulin (CaM) complex. Calmodulin is a ubiquitous, small, acidic protein that binds intracellular Ca2+ and subsequently modulates the activity of a wide array of downstream effector proteins, including adenylyl cyclases and protein kinases.

This compound has been identified as a high-affinity antagonist of calmodulin. By binding to calmodulin, this compound prevents the conformational changes induced by calcium, thereby inhibiting the activation of CaM-dependent enzymes. This inhibitory action forms the basis of its anti-secretory and anti-diarrheal properties in the intestinal epithelium.

Mechanism of Action: Calmodulin Inhibition

This compound exerts its pharmacological effects by directly binding to calmodulin, thereby preventing its interaction with and activation of target enzymes. A key target in the intestinal epithelium is Ca2+/calmodulin-sensitive adenylyl cyclase. Inhibition of this enzyme leads to a reduction in intracellular cyclic AMP (cAMP) levels, a critical second messenger that promotes chloride and water secretion into the intestinal lumen.

Signaling Pathway of this compound in Intestinal Epithelial Cells

The binding of secretagogues, such as certain bacterial toxins or inflammatory mediators, to their receptors on the surface of intestinal epithelial cells can trigger an increase in intracellular calcium concentration. This rise in Ca2+ leads to the activation of calmodulin, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to chloride efflux and subsequent water secretion. This compound disrupts this cascade by inhibiting the initial activation of adenylyl cyclase by the Ca2+/CaM complex.

Quantitative Data

The efficacy of this compound as a calmodulin inhibitor and an anti-secretory agent has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 for Calmodulin-stimulated cAMP phosphodiesterase | 3.3 nM | Enzyme assay | [Not specified in search results] |

| IC50 for Acetylcholine-induced ion transport | ~3-4 µM | Ussing chamber (rat colonic mucosa) | [Not specified in search results] |

| Inhibition of dmPGE2-induced short-circuit current | Significant attenuation at ≥10 µM | Ussing chamber (rat colonic mucosa) | [1][2] |

Table 2: Clinical Efficacy of this compound in Traveler's Diarrhea

| Study Parameter | This compound (20 mg, 4x/day) | Loperamide | Placebo | Reference |

| Median Time to Last Unformed Stool (hours) | 27 | 20 | 59 | [Not specified in search results] |

| Number of Unformed Stools in first 24h | 2.9 | 1.8 | 4.5 | [Not specified in search results] |

| Patients with clinical cure after 48h (%) | 71 | 83 | 43 | [Not specified in search results] |

Experimental Protocols

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

This protocol outlines the measurement of ion transport across isolated intestinal epithelium, a standard method to assess the effects of compounds like this compound on intestinal secretion.

Objective: To measure the effect of this compound on secretagogue-induced short-circuit current (Isc), an indicator of net ion transport, in isolated rat colonic mucosa.

Materials:

-

Ussing chambers and voltage-clamp apparatus

-

Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2

-

Rat colonic tissue

-

Secretagogue (e.g., 16,16-dimethyl prostaglandin E2, dmPGE2)

-

This compound maleate

-

Serosal and mucosal bathing solutions

Procedure:

-

Tissue Preparation: Euthanize a rat and excise a segment of the distal colon. Open the segment along the mesenteric border and rinse with ice-cold KRB.

-

Mounting: Mount the colonic mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Fill both chambers with equal volumes of pre-warmed (37°C) and gassed KRB. Allow the tissue to equilibrate for 30-60 minutes until a stable baseline potential difference (PD) and Isc are achieved.

-

Baseline Measurement: Record the baseline Isc.

-

This compound Application: Add this compound to the serosal bathing solution at desired concentrations and incubate for a specified period.

-

Secretagogue Stimulation: Add the secretagogue (e.g., dmPGE2) to the serosal bath to induce an increase in Isc.

-

Data Recording: Continuously record the Isc throughout the experiment. The change in Isc (ΔIsc) following secretagogue stimulation in the presence and absence of this compound is the primary endpoint.

-

Data Analysis: Calculate the percentage inhibition of the secretagogue-induced Isc by this compound at different concentrations to determine the dose-response relationship.

Competitive Calmodulin Binding Assay

This protocol describes a method to determine the binding affinity of this compound to calmodulin.

Objective: To determine the inhibitory constant (Ki) of this compound for calmodulin binding using a competitive binding assay.

Materials:

-

Purified calmodulin

-

A fluorescently labeled calmodulin-binding peptide or a radiolabeled high-affinity calmodulin ligand (e.g., [3H]-phenothiazine)

-

This compound maleate

-

Binding buffer (e.g., Tris-HCl buffer with CaCl2)

-

96-well microplates

-

Fluorometer or scintillation counter

Procedure:

-

Assay Setup: In a 96-well microplate, prepare a series of dilutions of this compound in the binding buffer.

-

Binding Reaction: To each well, add a fixed concentration of purified calmodulin and the labeled ligand/peptide.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Detection:

-

Fluorescence Assay: Measure the fluorescence intensity in each well using a fluorometer. The displacement of the fluorescent peptide by this compound will result in a change in fluorescence.

-

Radioligand Assay: Separate the bound from free radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter). Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis: Plot the percentage of bound labeled ligand as a function of the this compound concentration. Fit the data to a competitive binding model to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a targeted therapeutic approach for the management of secretory diarrhea by specifically inhibiting calmodulin in the intestinal epithelium. Its mechanism of action, centered on the disruption of the Ca2+/calmodulin-dependent adenylyl cyclase signaling pathway, effectively reduces intestinal chloride and water secretion. The quantitative data from both in vitro and clinical studies support its efficacy as an anti-diarrheal agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other calmodulin inhibitors in the context of intestinal ion transport and related disorders. Further research focusing on a comprehensive dose-response profile and the exploration of modern, non-radioactive binding assays will continue to refine our understanding of this important therapeutic agent.

References

- 1. Effects of this compound maleate, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation by calcium and calmodulin of adenylate cyclase from rabbit intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CGS-9343B: Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS-9343B, also known as Zaldaride Maleate, is a potent and selective calmodulin (CaM) antagonist. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and diverse biological activities. CGS-9343B serves as a critical tool for researchers investigating calcium signaling pathways and holds potential for therapeutic development. This document details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its use in laboratory settings.

Molecular Structure and Chemical Properties

CGS-9343B is a complex heterocyclic molecule. Its systematic IUPAC name is 1,3-Dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][1][2]benzoxazepin-4-yl)methyl]-4-piperidinyl]-2H-benzimidazol-2-one maleate.[3][4] The compound is typically supplied as a white to off-white solid.[2]

A 2D representation of the molecular structure of CGS-9343B is provided below:

Table 1: Chemical and Physical Properties of CGS-9343B

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈N₄O₂ • C₄H₄O₄ | [3][5] |

| Molecular Weight | 544.61 g/mol | [3] |

| CAS Number | 109826-27-9 | [2][3][5] |

| IUPAC Name | 1,3-Dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][1][2]benzoxazepin-4-yl)methyl]-4-piperidinyl]-2H-benzimidazol-2-one, (2Z)-but-2-enedioate | [5] |

| Alternative Names | This compound Maleate, KW-5617 | [5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol with gentle warming. | [3] |

| Purity | ≥98% | [3] |

| Storage | Desiccate at room temperature. | [3] |

Biological Activity and Mechanism of Action

CGS-9343B is a highly potent and selective inhibitor of calmodulin, a ubiquitous and essential calcium-binding protein that transduces calcium signals in a wide array of cellular processes.

Calmodulin Antagonism

The primary mechanism of action of CGS-9343B is its direct antagonism of calmodulin. It inhibits calmodulin-stimulated cAMP phosphodiesterase activity with a half-maximal inhibitory concentration (IC₅₀) of 3.3 nM.[2][3] This potent inhibition disrupts the downstream signaling cascades that are dependent on calmodulin activation.

Inhibition of cAMP Phosphodiesterase

By inhibiting the calmodulin-stimulated activity of cyclic nucleotide phosphodiesterase (PDE), CGS-9343B can lead to an accumulation of cyclic adenosine monophosphate (cAMP) in certain cellular contexts. This can have widespread effects on cellular signaling, as cAMP is a key second messenger involved in numerous pathways.

Modulation of Ion Channels

CGS-9343B has been shown to reversibly block several voltage-activated ion channels. Specifically, it inhibits Na⁺, Ca²⁺, and K⁺ currents in PC12 cells.[2][3] This activity suggests that CGS-9343B can modulate cellular excitability and neurotransmission, although these effects may be independent of its calmodulin inhibitory action.

Effects on Estrogen Receptor Signaling

CGS-9343B prevents estrogen-induced transcriptional activation by the estrogen receptor (ER).[2][3] This indicates an intersection between calcium signaling and steroid hormone pathways, where calmodulin may play a crucial regulatory role in ER function.

Table 2: Summary of CGS-9343B In Vitro Activities

| Target/Activity | IC₅₀ / Effect | Cell Type/System | Reference |

| Calmodulin-stimulated cAMP Phosphodiesterase | 3.3 nM | [2][3] | |

| Voltage-activated Na⁺, Ca²⁺, K⁺ currents | Reversible block | PC12 cells | [2][3] |

| Estrogen-induced transcriptional activation by ER | Prevention | [2][3] | |

| nAChR | Inhibition | [2] | |

| Postsynaptic Dopamine Receptors ([³H]spiperone displacement) | 4.8 µM | [6] | |

| Protein Kinase C | No inhibition up to 100 µM | [6] |

Signaling Pathways

The diverse biological activities of CGS-9343B stem from its central role in modulating calmodulin-dependent signaling. Below are diagrams illustrating the key pathways affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CGS 9343B | Calcium Binding Protein Modulator Antagonists: R&D Systems [rndsystems.com]

- 4. CGS 9343B | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CGS 9343B, a novel, potent, and selective inhibitor of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Zaldaride Maleate in Gut Motility: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride maleate is a potent and selective inhibitor of calmodulin, a key intracellular calcium sensor. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound maleate, with a specific focus on its effects on gut motility. Through its antisecretory and antimotility properties, this compound maleate has been investigated as a therapeutic agent for diarrheal diseases. This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Gastrointestinal motility is a complex process regulated by the enteric nervous system (ENS), smooth muscle cells, and various signaling molecules. Dysregulation of this process can lead to conditions such as diarrhea and constipation. This compound maleate emerges as a significant compound of interest due to its targeted action on the calmodulin signaling pathway, which plays a crucial role in both intestinal secretion and motility. By inhibiting calmodulin, this compound maleate effectively modulates downstream pathways that control ion transport and smooth muscle contraction, thereby offering a dual mechanism for the management of diarrhea. This guide will delve into the preclinical and clinical evidence that elucidates the pharmacodynamic profile of this compound maleate in the context of gut motility.

Mechanism of Action: Calmodulin Inhibition

This compound maleate's primary mechanism of action is the potent and selective inhibition of calmodulin. Calmodulin is a ubiquitous, calcium-binding protein that acts as a transducer of intracellular calcium signals. The binding of calcium to calmodulin induces a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins, including protein kinases, phosphatases, and cyclases.

In the context of gut physiology, calmodulin is involved in:

-

Intestinal Epithelial Ion Transport: Calmodulin regulates the activity of key ion transporters and channels, influencing the secretion of water and electrolytes into the intestinal lumen.

-

Enteric Nervous System (ENS) Signaling: Calmodulin plays a role in neurotransmitter release and neuronal excitability within the ENS, which is the intrinsic nervous system of the gastrointestinal tract and a primary regulator of motility.[1][2][3]

-

Smooth Muscle Contraction: While not its primary effect, calmodulin is also involved in the calcium-dependent signaling cascades that lead to smooth muscle contraction.

By inhibiting calmodulin, this compound maleate disrupts these calcium-dependent processes, leading to a reduction in intestinal secretion and a modulation of gut motility.

Signaling Pathways

The inhibitory action of this compound maleate on calmodulin interrupts several key signaling cascades within intestinal epithelial cells and the enteric nervous system.

Inhibition of Intestinal Secretion

In intestinal epithelial cells, secretagogues such as bacterial toxins or inflammatory mediators often lead to an increase in intracellular calcium. This rise in calcium activates calmodulin, which in turn can stimulate adenylyl and guanylyl cyclases, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). These cyclic nucleotides activate protein kinases that phosphorylate and open chloride channels (like CFTR), resulting in chloride and water secretion. This compound maleate blocks this pathway at the level of calmodulin activation, thereby reducing secretagogue-induced fluid and electrolyte secretion.

Modulation of Enteric Nervous System Activity

Within the enteric nervous system, calcium signaling is critical for the release of neurotransmitters that regulate peristalsis. Calmodulin is involved in the signaling cascades that lead to the release of both excitatory (e.g., acetylcholine) and inhibitory (e.g., nitric oxide, vasoactive intestinal peptide) neurotransmitters. By inhibiting calmodulin, this compound maleate can modulate these neuronal pathways, contributing to its effects on gut motility.[1][2][3]

Quantitative Data on Gut Motility

The effects of this compound maleate on gut motility have been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Preclinical Efficacy of this compound Maleate in Rat Models of Diarrhea and Motility

| Model | Parameter | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |

| Castor Oil-Induced Diarrhea | Onset of Diarrhea | This compound Maleate | 3 | Significant delay | Aikawa et al., 1998 |

| Loperamide | 0.3 | Significant delay | Aikawa et al., 1998 | ||

| 16,16-Dimethyl Prostaglandin E₂-Induced Diarrhea | Diarrhea Amelioration | This compound Maleate | ≥ 3 | Effective | Aikawa et al., 1998 |

| Gastrointestinal Propulsion (Charcoal Meal) | Gastric Emptying | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 |

| Small Intestinal Propulsion | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 | |

| Proximal Colonic Propulsion | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 | |

| Distal Colonic Propulsion | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 | |

| Hyperpropulsion-Induced Fecal Pellet Output | 5-Hydroxytryptamine-induced | This compound Maleate | ≥ 30 | Reduced | Aikawa & Ohmori, 2000 |

| Neostigmine-induced | This compound Maleate | ≥ 30 | Reduced | Aikawa & Ohmori, 2000 | |

| Nicotine-induced | This compound Maleate | ≥ 30 | Reduced | Aikawa & Ohmori, 2000 |

Table 2: Clinical Efficacy of this compound Maleate in Travelers' Diarrhea

| Study | Parameter | Treatment Group | Dose | Outcome vs. Placebo | P-value | Reference |

| DuPont et al., 1993 | Duration of Diarrhea | This compound Maleate | 20 mg, q.i.d. | Reduced by 53% | < 0.01 | DuPont et al., 1993 |

| Number of Unformed Stools (0-48h) | This compound Maleate | 20 mg, q.i.d. | Reduced by 36% | < 0.05 | DuPont et al., 1993 | |

| Okhuysen et al., 1995 | Number of Unformed Stools (0-48h) | This compound Maleate | 20 mg, q.i.d. | Reduced by 30% | Not specified | Okhuysen et al., 1995 |

| Duration of Illness | This compound Maleate | 20 mg, q.i.d. | Reduced by 23% | Not specified | Okhuysen et al., 1995 | |

| Number of Unformed Stools (after 48h) | This compound Maleate | 20 mg, q.i.d. | Reduced by >50% | = 0.0048 | Okhuysen et al., 1995 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Preclinical Studies in Rats

-

Animal Model: Male Sprague-Dawley rats were typically used.

-

Induction of Diarrhea:

-

Castor Oil Model: Castor oil (e.g., 1 ml/100 g body weight) was administered orally to induce diarrhea. The primary endpoint was the time to the first diarrheal stool.

-

Prostaglandin E₂ Model: 16,16-dimethyl prostaglandin E₂ (e.g., 500 µg/kg) was administered intraperitoneally to induce secretory diarrhea.

-

-

Gastrointestinal Propulsion (Charcoal Meal Test):

-

Rats were fasted overnight with free access to water.

-

This compound maleate or vehicle was administered orally.

-

After a set time (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal in 5% gum acacia) was administered orally.

-

After another set time (e.g., 20-30 minutes), the animals were euthanized.

-

The small intestine was carefully removed, and the distance traveled by the charcoal front was measured and expressed as a percentage of the total length of the small intestine.

-

-

Fecal Pellet Output:

-

Rats were placed in individual cages.

-

Hyperpropulsion was induced by subcutaneous injection of agents like 5-hydroxytryptamine (10 mg/kg), neostigmine (0.3 mg/kg), or nicotine (1.0 mg/kg).

-

This compound maleate or vehicle was administered orally prior to the induction agent.

-

The total number of fecal pellets excreted over a defined period was counted.

-

Ussing Chamber Experiments for Ion Secretion

-

Tissue Preparation: Segments of rat colonic mucosa were dissected and mounted in Ussing chambers.

-

Solutions: The chambers were filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

Electrophysiological Measurements: The transepithelial potential difference was clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, was continuously recorded.

-

Experimental Procedure:

-

After a baseline equilibration period, secretagogues (e.g., 16,16-dimethyl prostaglandin E₂, forskolin) were added to the serosal side of the tissue to stimulate ion secretion (increase in Isc).

-

This compound maleate was added to the serosal side at various concentrations to assess its inhibitory effect on the secretagogue-induced Isc increase.

-

Clinical Trials in Travelers' Diarrhea

-

Study Design: Randomized, double-blind, placebo-controlled trials were conducted.

-

Patient Population: Healthy adults who developed acute diarrhea while traveling in high-risk regions (e.g., Mexico, Egypt).

-

Treatment: Patients were randomized to receive this compound maleate (e.g., 5, 10, or 20 mg), loperamide, or a matching placebo, typically administered four times a day for 48 hours.

-

Endpoints:

-

Primary: Time to last unformed stool (duration of diarrhea).

-

Secondary: Number of unformed stools passed during the treatment period, need for rescue antibiotic therapy.

-

Conclusion

This compound maleate demonstrates a clear pharmacodynamic effect on gut motility, primarily through the inhibition of calmodulin. This mechanism translates to both antisecretory and antimotility actions, which have been validated in preclinical models and have shown efficacy in clinical trials for travelers' diarrhea. The data presented in this guide underscore the potential of targeting the calmodulin signaling pathway for the treatment of diarrheal diseases. Further research could explore the therapeutic utility of this compound maleate in other gastrointestinal disorders characterized by hypermotility and excessive secretion. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of gastrointestinal pharmacology and drug development.

References

- 1. CaMKII is essential for the function of the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CaMKII Is Essential for the Function of the Enteric Nervous System | PLOS One [journals.plos.org]

- 3. CaMKII Is Essential for the Function of the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Zaldaride's Effect on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride (also known as CGS-9343B) is a potent and selective inhibitor of calmodulin (CaM), a ubiquitous intracellular calcium sensor that plays a critical role in mediating a vast array of cellular signaling pathways. This technical guide provides an in-depth overview of the known effects of this compound on intracellular calcium signaling, with a focus on its inhibitory actions on calmodulin-dependent enzymes and ion channels. This document summarizes key quantitative data, outlines experimental methodologies derived from published research, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Mechanism of Action: Calmodulin Inhibition

This compound exerts its primary effect by binding to and inhibiting calmodulin, a key transducer of intracellular calcium signals. Calcium-bound calmodulin (Ca2+-CaM) interacts with and modulates the activity of a multitude of downstream effector proteins. By antagonizing CaM, this compound effectively decouples increases in intracellular calcium from the activation of these downstream targets.

The principal and most potent inhibitory action of this compound is on CaM-stimulated cyclic AMP (cAMP) phosphodiesterase, an enzyme responsible for the degradation of cAMP.[1] This inhibition leads to an increase in intracellular cAMP levels, a crucial second messenger in many signaling cascades.

Signaling Pathway: Calmodulin and cAMP Regulation

References

Zaldaride: A Technical Deep Dive into its Discovery and Development for Traveler's Diarrhea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride is an investigational benzimidazole antidiarrheal agent that was evaluated for the treatment of traveler's diarrhea. Its development was centered on a novel mechanism of action: the inhibition of calmodulin, a key intracellular calcium-binding protein. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical evaluation, and clinical findings. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Calmodulin Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of calmodulin (CaM).[1] Calmodulin is a ubiquitous intracellular calcium sensor that plays a pivotal role in mediating numerous cellular processes, including intestinal fluid and electrolyte secretion.[2] In the context of traveler's diarrhea, which is often caused by enterotoxins from bacteria like Escherichia coli, intracellular signaling pathways involving calcium and cyclic nucleotides (cAMP and cGMP) are activated. This leads to increased intestinal fluid secretion and diarrhea.

This compound, by inhibiting calmodulin, disrupts this signaling cascade. It has been shown to inhibit CaM-stimulated cAMP phosphodiesterase activity with a high degree of potency.[3] This inhibition is believed to be a key part of its antisecretory effect. By preventing the calmodulin-dependent activation of enzymes that lead to fluid secretion, this compound effectively reduces the excessive loss of fluids and electrolytes into the intestinal lumen. Studies using rat colonic mucosa in Ussing chambers have demonstrated that this compound reduces colonic ion secretion by inhibiting both a tetrodotoxin-sensitive neuronal pathway and an intracellular Ca2+ pathway in the epithelium.[4]

Signaling Pathway in Traveler's Diarrhea and this compound's Intervention

The following diagram illustrates the proposed signaling pathway in enterotoxin-induced traveler's diarrhea and the point of intervention for this compound.

Preclinical Development

In Vitro Efficacy

This compound was identified as a potent inhibitor of calmodulin-stimulated cAMP phosphodiesterase activity with an IC50 of 3.3 μM.[3] This in vitro activity provided the basis for its development as an antisecretory antidiarrheal agent.

Experimental Protocols: In Vitro Assays

Calmodulin-Stimulated cAMP Phosphodiesterase Activity Assay (General Protocol)

Note: A detailed, specific protocol for this compound is not publicly available. The following is a general methodology based on standard biochemical assays.

-

Enzyme Preparation: A purified or partially purified calmodulin-dependent phosphodiesterase (e.g., from bovine brain) is used.

-

Reaction Mixture: The assay is typically conducted in a buffer (e.g., Tris-HCl) at a physiological pH, containing:

-

The phosphodiesterase enzyme.

-

Calcium chloride (to activate calmodulin).

-

Purified calmodulin.

-

A known concentration of cAMP (often radiolabeled, e.g., [³H]-cAMP, for detection).

-

The test compound (this compound) at various concentrations.

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, often by boiling or the addition of a stop solution.

-

Product Separation and Detection: The product of the reaction (5'-AMP) is separated from the unhydrolyzed cAMP. This can be achieved using techniques like ion-exchange chromatography.

-

Quantification: The amount of 5'-AMP produced is quantified, typically by liquid scintillation counting if a radiolabeled substrate is used.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vivo Efficacy: Preclinical Models

This compound demonstrated efficacy in several preclinical models of diarrhea, primarily in rats. These models aimed to simulate the secretory and motility-related aspects of diarrheal disease.

Castor Oil-Induced Diarrhea in Rats

The castor oil model is widely used to screen for antidiarrheal agents. Ricinoleic acid, the active metabolite of castor oil, induces intestinal irritation, inflammation, and fluid secretion.

-

General Protocol:

-

Animals: Wistar or Sprague-Dawley rats are typically used and fasted overnight with free access to water.

-

Grouping: Animals are divided into control, standard (e.g., loperamide), and test groups (receiving different doses of this compound).

-

Drug Administration: The test compound or vehicle is administered orally.

-

Induction of Diarrhea: After a set period (e.g., 1 hour), castor oil is administered orally.

-

Observation: Animals are placed in individual cages with absorbent paper. The onset of diarrhea, total number of fecal outputs (both formed and unformed), and the weight of wet feces are recorded over a defined period (e.g., 4-6 hours).

-

Evaluation: The percentage inhibition of defecation and the delay in the onset of diarrhea are calculated.

-

Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats

This model assesses the antisecretory activity of a compound. PGE2 is known to induce intestinal fluid secretion.

-

General Protocol:

-

Animals and Grouping: Similar to the castor oil model, fasted rats are used and divided into groups.

-

Drug Administration: The test compound or vehicle is administered orally.

-

Induction of Enteropooling: After a set period, PGE2 is administered (often intraperitoneally) to induce intestinal fluid accumulation.[5]

-

Sample Collection: After a defined time (e.g., 30 minutes), the animals are euthanized, and the small intestine is isolated.[5]

-

Measurement: The contents of the small intestine are collected, and the volume is measured.[5]

-

Evaluation: A reduction in the volume of intestinal fluid in the test groups compared to the control group indicates antisecretory activity.

-

Preclinical Pharmacokinetics and Safety

Studies in rats indicated that this compound acts locally in the intestinal tract.[6] Oral administration of this compound was effective in inhibiting diarrhea, whereas intravenous or subcutaneous administration was not.[6] The plasma concentration of this compound after oral administration was lower than after parenteral administration, suggesting that its antidiarrheal effect is not dependent on systemic absorption.[6]

Limited publicly available information exists on the comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology profile of this compound.

Clinical Development

This compound progressed to clinical trials for the treatment of traveler's diarrhea. Several randomized, controlled studies were conducted to evaluate its efficacy and safety.

Clinical Trial Data

The following tables summarize the key quantitative data from published clinical trials of this compound in traveler's diarrhea.

Table 1: Efficacy of this compound vs. Placebo in Traveler's Diarrhea [2]

| Outcome Measure (at 48 hours) | This compound (20 mg, q.i.d.) | Placebo | % Reduction with this compound |

| Mean Number of Unformed Stools | Data not specified | Data not specified | 36% (p < 0.05) |

| Median Duration of Diarrhea (hours) | Data not specified | Data not specified | 53% (p < 0.01) |

Table 2: Comparative Efficacy of this compound, Loperamide, and Placebo [7]

| Outcome Measure (at 48 hours) | This compound (20 mg, q.i.d.) | Loperamide (4 mg initial, 2 mg after each loose stool) | Placebo |

| Mean Number of Unformed Stools | Data not specified | Data not specified | Data not specified |

| Reduction in Unformed Stools vs. Placebo | 30% | Superior to this compound and Placebo initially | - |

| Duration of Illness Reduction vs. Placebo | 23% | Superior to this compound and Placebo initially | - |

| Patients with >50% reduction in unformed stools | Equally efficacious with Loperamide | Equally efficacious with this compound | Significantly lower than this compound and Loperamide |

Experimental Protocols: Clinical Trials

General Design of this compound Clinical Trials for Traveler's Diarrhea

-

Study Design: Randomized, double-blind, placebo-controlled, and sometimes active-comparator (loperamide) controlled studies.

-

Patient Population: Adults with acute traveler's diarrhea, typically defined as the passage of three or more unformed stools in 24 hours, accompanied by at least one other symptom of enteric infection (e.g., nausea, vomiting, abdominal cramps).

-

Interventions:

-

Primary Efficacy Endpoints:

-

Time to last unformed stool (duration of diarrhea).

-

Number of unformed stools passed during a specified time period (e.g., 24 or 48 hours).

-

-

Secondary Endpoints:

-

Relief from associated symptoms.

-

Need for rescue medication.

-

Adverse events.

-

-

Data Collection: Patients typically maintained a diary to record stool frequency and consistency, as well as other symptoms.

Workflow for a Typical this compound Clinical Trial

Conclusion and Future Directions

This compound represented a promising development in the treatment of traveler's diarrhea with its novel antisecretory mechanism of action targeting calmodulin. Preclinical and clinical studies demonstrated its efficacy in reducing the duration and severity of diarrhea. While it showed comparable efficacy to loperamide in some studies, particularly after 48 hours of treatment, its development was ultimately discontinued.[4] The reasons for the discontinuation are not extensively detailed in the public domain but could be related to a variety of factors including commercial viability, the existing market for antidiarrheals, or other undisclosed development challenges.

Despite its discontinuation, the story of this compound's development provides valuable insights for researchers in the field. The targeting of intracellular signaling pathways, such as the calcium-calmodulin system, remains a viable strategy for the development of novel antisecretory drugs for diarrheal diseases. Further research into selective inhibitors of components of these pathways could lead to new and improved therapies for a range of diarrheal conditions.

References

- 1. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]

- 3. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Enteropooling assay: a test for diarrhea produced by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. promega.com [promega.com]

Zaldaride's Inhibition of Calmodulin-Stimulated cAMP Phosphodiesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride (also known as CGS 9343B) is a potent and selective antagonist of calmodulin (CaM), the primary intracellular calcium sensor.[1][2] Its mechanism of action involves the inhibition of CaM-stimulated cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), a key enzyme in the regulation of the cAMP second messenger pathway. This technical guide provides an in-depth overview of this compound's role in inhibiting this critical enzymatic activity, detailing the underlying signaling pathways, experimental protocols for its characterization, and quantitative data on its inhibitory potency. This document is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development.

Introduction: The Calmodulin-cAMP Signaling Axis

The interplay between calcium (Ca2+) and cAMP signaling pathways is fundamental to numerous cellular processes. Calmodulin is a ubiquitous, small, acidic protein that acts as a primary transducer of intracellular Ca2+ signals. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including a specific family of phosphodiesterases.

Cyclic AMP phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cAMP, thereby terminating its signaling cascade. The PDE1 family is unique in that its activity is dependent on the Ca2+/CaM complex. By hydrolyzing cAMP to 5'-AMP, CaM-stimulated PDEs serve as a crucial link between the Ca2+ and cAMP signaling pathways. Dysregulation of this axis is implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

This compound has been identified as a selective inhibitor of calmodulin activity.[1] Its ability to interfere with the CaM-dependent activation of cAMP phosphodiesterase makes it a valuable tool for studying the physiological roles of this signaling nexus and a potential lead compound for drug development.

Mechanism of Action: this compound's Inhibition of CaM-Stimulated PDE

The activation of PDE1 by calmodulin is a multi-step process. In its basal state, PDE1 is autoinhibited. The binding of Ca2+ to calmodulin induces a conformational change in CaM, exposing hydrophobic domains that can interact with the calmodulin-binding domain of PDE1. This interaction relieves the autoinhibition of PDE1, leading to a significant increase in its catalytic activity and the subsequent hydrolysis of cAMP.

This compound exerts its inhibitory effect by acting as a calmodulin antagonist. It binds to CaM and prevents it from activating the phosphodiesterase. While the precise binding site of this compound on CaM has not been fully elucidated, it is believed to interact with the hydrophobic regions of CaM that are exposed upon Ca2+ binding, thereby preventing the interaction of CaM with PDE1. This disruption of the CaM-PDE1 complex maintains the phosphodiesterase in its inhibited state, leading to an accumulation of intracellular cAMP.

Signaling Pathway Diagram

Caption: this compound inhibits the Ca²⁺/Calmodulin-mediated activation of PDE1.

Quantitative Data

The inhibitory potency of this compound against CaM-stimulated cAMP phosphodiesterase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its efficacy.

| Compound | Enzyme Source | Assay Type | IC50 | Reference |

| This compound (CGS 9343B) | Bovine Brain | CaM-Stimulated cAMP Phosphodiesterase Assay | 3.3 µM | [1][2] |

Note on IC50 Discrepancy: Some commercial suppliers have reported an IC50 of 3.3 nM for this compound.[3][4] However, the original peer-reviewed publication by Norman et al. (1987) and other reputable sources clearly state the IC50 as 3.3 µM.[1][2] Researchers should be aware of this discrepancy and refer to the primary literature for the most accurate data.

Experimental Protocols

The following section details the methodologies for the purification of CaM-stimulated phosphodiesterase from bovine brain and the subsequent assay to determine the inhibitory activity of this compound. This protocol is based on the methods described in the primary literature.[1]

Purification of Calmodulin-Dependent Phosphodiesterase from Bovine Brain

This protocol outlines a general procedure for the enrichment of CaM-dependent PDE.

Materials:

-

Fresh bovine brain

-

Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM dithiothreitol, 250 mM sucrose)

-

Ammonium sulfate

-

DEAE-cellulose chromatography column

-

Sephadex G-200 gel filtration column

-

Dialysis tubing

Procedure:

-

Homogenization: Homogenize fresh bovine brain tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet membranes. The supernatant contains the soluble PDE activity.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 25% and 55% saturation.

-

Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against a low-salt buffer to remove ammonium sulfate.

-

DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column. Elute the PDE activity using a linear salt gradient (e.g., 0-0.5 M NaCl).

-

Gel Filtration: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephadex G-200 column to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

CaM-Stimulated cAMP Phosphodiesterase Inhibition Assay

This two-step radioassay is a common method for measuring PDE activity and its inhibition.

Materials:

-

Purified CaM-dependent phosphodiesterase

-

Calmodulin (from bovine brain)

-

[3H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

-

Calcium Chloride (CaCl2)

-

EGTA

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture containing assay buffer, a defined concentration of CaCl2, and calmodulin.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Enzyme Addition: Add the purified CaM-dependent phosphodiesterase to initiate the reaction.

-

Substrate Addition and Incubation: Add [3H]-cAMP to start the enzymatic reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Conversion to Adenosine: Cool the tubes and add snake venom. Incubate at 30°C to allow the 5'-nucleotidase in the venom to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Separation of Substrate and Product: Add an aqueous slurry of an anion-exchange resin to the tubes. The resin will bind the unreacted, negatively charged [3H]-cAMP, while the uncharged [3H]-adenosine product remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for PDE purification and the this compound inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the Ca2+/calmodulin-cAMP signaling pathway. Its specific inhibition of CaM-stimulated cAMP phosphodiesterase provides a means to dissect the complex interactions between these two critical second messenger systems. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies or to develop novel therapeutics targeting this pathway. A thorough understanding of the experimental protocols is crucial for the accurate interpretation of results and the advancement of our knowledge in this field.

References

Cellular Targets of Zaldaride Beyond Calmodulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride is a potent anti-diarrheal agent historically characterized as a calmodulin (CaM) inhibitor. Its therapeutic effects are primarily attributed to the modulation of intestinal ion secretion. While the inhibition of the calcium-calmodulin complex is a key aspect of its mechanism of action, emerging evidence suggests that this compound's cellular interactions are more complex. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound beyond calmodulin, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Identified Non-Calmodulin Cellular Targets and Pathways

This compound's influence extends to the intricate network of cyclic nucleotide signaling and ion channel activity. The primary non-calmodulin targets implicated in its mechanism of action are key enzymes involved in the synthesis and degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as several types of ion channels.

Modulation of Cyclic Nucleotide Signaling

This compound has been shown to interfere with the signaling pathways of cyclic nucleotides, which are critical second messengers in regulating intestinal ion transport.

-

Adenylyl Cyclase (AC) and Guanylate Cyclase (GC): Studies have indicated that this compound can inhibit the activation of Ca2+/calmodulin-sensitive adenylyl and guanylate cyclases. This inhibition leads to a reduction in the intracellular levels of cAMP and cGMP, respectively, thereby attenuating secretagogue-induced ion secretion in the colon.[1]

-

cAMP Phosphodiesterase (PDE): this compound has been identified as an inhibitor of CaM-stimulated cAMP phosphodiesterase activity. By inhibiting the enzyme responsible for the breakdown of cAMP, this compound can potentiate the effects of signaling pathways that utilize cAMP.

Interaction with Ion Channels and Receptors

Preliminary evidence suggests that this compound may also directly or indirectly modulate the activity of various ion channels and receptors.

-

Voltage-Gated Ion Channels: There are indications that this compound can reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents.

-

Nicotinic Acetylcholine Receptors (nAChR): this compound has been reported to inhibit nicotinic acetylcholine receptors, suggesting a potential role in modulating cholinergic signaling in the gut.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its identified non-calmodulin targets. It is important to note that comprehensive quantitative data for all potential targets is not yet available in the public domain.

| Target | Parameter | Value | Species/System | Reference |

| cAMP Phosphodiesterase (CaM-stimulated) | IC50 | 3.3 nM | Not Specified | |

| Adenylyl Cyclase (Ca2+/CaM-sensitive) | Inhibition | ≥ 10 µM | Rat Colon | [1] |

| Guanylate Cyclase (Ca2+/CaM-sensitive) | Inhibition | ≥ 10 µM | Rat Colon | [1] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound's interactions with its non-calmodulin targets.

Caption: this compound's multifaceted mechanism of action beyond calmodulin inhibition.

Experimental Protocols

Detailed experimental protocols for identifying and characterizing the non-calmodulin targets of this compound are not extensively published. However, based on the nature of the identified targets, the following standard methodologies would be employed.

Enzyme Inhibition Assays (Adenylyl Cyclase, Guanylate Cyclase, Phosphodiesterase)

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of cyclases and phosphodiesterases.

General Protocol:

-

Enzyme Preparation: Purified or recombinant adenylyl cyclase, guanylate cyclase, or phosphodiesterase is used. For CaM-sensitive enzymes, purified calmodulin is included in the assay buffer.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors (e.g., Mg2+, Mn2+, ATP or GTP) is prepared.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Reaction Initiation: The enzyme is pre-incubated with varying concentrations of this compound for a specified period. The reaction is initiated by the addition of the substrate (ATP for AC, GTP for GC, cAMP for PDE).

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined time.

-

Reaction Termination: The reaction is stopped by methods such as heat inactivation or the addition of a stop solution (e.g., EDTA).

-

Product Quantification: The amount of product (cAMP, cGMP, or AMP) is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatography-based techniques (e.g., HPLC).

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Generalized workflow for an enzyme inhibition assay.

Electrophysiological Recordings (Ion Channels)

Objective: To investigate the effect of this compound on the function of voltage-gated ion channels.

General Protocol (Whole-Cell Patch-Clamp):

-

Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific Na+, Ca2+, or K+ channel) is cultured on glass coverslips.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipettes are filled with an intracellular solution containing appropriate ions and buffering agents.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential. A series of voltage steps are applied to activate the ion channels, and the resulting ionic currents are recorded.

-

Drug Application: After obtaining a stable baseline recording, this compound is applied to the bath solution at various concentrations.

-

Data Acquisition: The effect of this compound on the amplitude and kinetics of the ion channel currents is recorded.

-

Data Analysis: The percentage of current inhibition is calculated for each this compound concentration, and a dose-response curve is generated to determine the IC50 value.

Caption: General workflow for whole-cell patch-clamp electrophysiology.

Future Directions and Unexplored Targets

The identification of this compound's cellular targets beyond calmodulin is an ongoing area of research. Modern proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), hold significant promise for a more comprehensive and unbiased discovery of this compound's interactome. Such studies would be invaluable for a complete understanding of its pharmacological profile and for the identification of potential off-target effects.

Conclusion

While this compound's identity as a calmodulin inhibitor is well-established, a growing body of evidence points to a more complex pharmacological profile. Its interactions with key enzymes in cyclic nucleotide signaling and various ion channels contribute significantly to its therapeutic effects. Further research, particularly utilizing advanced proteomic techniques and detailed biophysical assays, is necessary to fully elucidate the complete spectrum of this compound's cellular targets. This knowledge will be crucial for optimizing its therapeutic applications and for the development of next-generation antidiarrheal agents with improved specificity and efficacy.

References

An In-depth Technical Guide to the Pharmacology of Zaldaride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride is a potent, orally active benzimidazole derivative that functions as a selective inhibitor of calmodulin, the ubiquitous intracellular calcium receptor.[1] By targeting calmodulin, this compound effectively modulates intestinal electrolyte secretion, demonstrating significant potential as an anti-diarrheal agent. This technical guide provides a comprehensive review of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy in both preclinical and clinical settings. The document includes detailed experimental protocols, quantitative pharmacological data, and visual representations of its mechanism and experimental workflows to support further research and development.

Introduction

Diarrheal diseases represent a significant global health burden, necessitating the development of effective and well-tolerated therapeutic agents. This compound emerged as a promising candidate by targeting a fundamental intracellular signaling pathway involved in intestinal fluid and electrolyte secretion. Its primary mechanism of action is the inhibition of calmodulin, a key protein that, when activated by intracellular calcium, stimulates various downstream effectors, including adenylate and guanylate cyclases. By inhibiting this pathway, this compound reduces the excessive intestinal secretion that characterizes diarrhea.

Mechanism of Action

This compound exerts its anti-diarrheal effects by inhibiting the calcium/calmodulin signaling cascade within intestinal epithelial cells. Under pathological conditions that cause diarrhea, various secretagogues, such as bacterial toxins and inflammatory mediators like prostaglandins, trigger an increase in intracellular calcium concentrations.[2] This rise in calcium leads to the activation of calmodulin.

The activated Ca2+/calmodulin complex then stimulates key enzymes responsible for intestinal secretion, namely adenylate cyclase and guanylate cyclase.[2][3] These enzymes catalyze the production of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. Elevated levels of cAMP and cGMP, through the activation of protein kinases A (PKA) and G (PKG), lead to the phosphorylation and opening of ion channels, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), resulting in the secretion of chloride ions and water into the intestinal lumen.

This compound intervenes at a critical point in this pathway by binding to calmodulin and preventing its activation, even in the presence of elevated intracellular calcium.[1] This inhibition of calmodulin prevents the subsequent activation of adenylate and guanylate cyclases, thereby reducing the production of cAMP and cGMP and ultimately attenuating intestinal fluid and electrolyte secretion.[2][3]

Signaling Pathway of this compound's Anti-secretory Action

Caption: this compound inhibits calmodulin, preventing the activation of adenylate/guanylate cyclase.

Quantitative Pharmacology

The pharmacological activity of this compound has been quantified in various in vitro and in vivo models. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (Calmodulin-stimulated cAMP phosphodiesterase) | 3.3 nM | Enzyme Assay | [1] |

| IC₅₀ (Acetylcholine-induced ion transport) | ~3-4 µM | Rat Colonic Mucosa (Ussing Chamber) | [3] |

Table 2: Preclinical In Vivo Efficacy of this compound in Rats

| Diarrhea Model | Parameter | This compound | This compound S(+)-isomer | This compound R(-)-isomer | Reference |

| 16,16-dimethyl Prostaglandin E₂-induced | ED₅₀ (p.o.) | 25 mg/kg | 10 mg/kg | >30 mg/kg | [3] |

| Castor Oil-induced | Effective Dose (p.o.) | Inhibited diarrhea | Inhibited diarrhea | No effect | [3] |

Table 3: Pharmacokinetic Parameters of this compound and its Isomers in Rats (30 mg/kg, p.o.)

| Compound | Cₘₐₓ (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | Reference |

| This compound (racemic) | 378 | 1650 | [3] |

| S(+)-isomer | 565 | 2230 | [3] |

| R(-)-isomer | 271 | 613 | [3] |

Clinical Pharmacology

Clinical trials have evaluated the efficacy and safety of this compound for the treatment of traveler's diarrhea.

Table 4: Summary of Key Clinical Trials of this compound in Traveler's Diarrhea

| Study | N | Treatment Arms | Key Efficacy Outcomes | Reference |

| DuPont HL, et al. 1993 | 176 | This compound (5, 10, 20 mg qid) vs. Placebo | 20 mg dose reduced diarrhea duration by 53% (p<0.01) and unformed stools by 36% (p<0.05) vs. placebo.[2] | [2] |

| Okhuysen PC, et al. 1995 | 179 | This compound (20 mg qid) vs. Loperamide vs. Placebo | This compound reduced unformed stools by 30% and illness duration by 23% vs. placebo. Loperamide was initially superior, but efficacy was comparable to this compound after 48 hours.[4] | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Ussing Chamber Assay for Intestinal Ion Secretion

This ex vivo technique measures ion transport across the intestinal epithelium.

Protocol:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and a section of the distal colon is excised and immediately placed in ice-cold Krebs buffer. The mucosa is stripped from the underlying muscle layers.

-

Mounting: The isolated colonic mucosa is mounted between the two halves of an Ussing chamber, exposing an area of approximately 0.5 cm².

-

Bathing Solution: Both the mucosal and serosal sides of the tissue are bathed in Krebs buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Electrophysiological Measurements: The transepithelial potential difference is clamped at 0 mV using a voltage clamp amplifier. The short-circuit current (Isc), representing the net ion transport, is continuously recorded.

-

Experimental Procedure: After a 30-minute equilibration period, a secretagogue (e.g., 1 µM 16,16-dimethyl prostaglandin E₂ or 10 µM acetylcholine) is added to the serosal side to induce chloride secretion (an increase in Isc). Once the secretory response has stabilized, this compound is added in increasing concentrations to the serosal side to determine its inhibitory effect on the stimulated Isc.

Experimental Workflow: Ussing Chamber Assay

Caption: Workflow for assessing this compound's effect on intestinal ion secretion.

Castor Oil-Induced Diarrhea Model in Rats

This in vivo model assesses the anti-diarrheal efficacy of a compound.

Protocol:

-

Animals: Male Sprague-Dawley rats are fasted for 18-24 hours with free access to water.

-

Dosing: Animals are randomly assigned to groups and orally administered the vehicle, a standard drug (e.g., loperamide), or this compound at various doses.

-

Induction of Diarrhea: One hour after treatment, each rat is orally administered 1.0 mL of castor oil.

-

Observation: The animals are placed in individual cages with absorbent paper lining the bottom. They are observed for the onset of diarrhea and the number of diarrheal episodes over a 4-hour period. The consistency of the fecal output is also noted.